N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide
Description
IUPAC Name Derivation and Structural Validation
The systematic naming of N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide follows IUPAC guidelines for substituted acetamides and oximes. The parent structure is acetamide, with a hydroxyimino group (-NOH) at the second carbon and a 2,4-dimethylphenyl substituent on the nitrogen atom. The full IUPAC name is (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide , where the "E" descriptor specifies the configuration of the C=N double bond in the oxime moiety.
The structural validation begins with the molecular formula C₁₀H₁₂N₂O₂ , confirmed by multiple databases. The 2,4-dimethylphenyl group is attached to the acetamide’s nitrogen, while the hydroxyimino group (-CH=N-OH) occupies the alpha position relative to the carbonyl. Computational descriptors, such as the SMILES string CC1=CC(=C(C=C1)NC(=O)/C=N\O)C , explicitly define the stereochemistry of the E-configuration, where the higher-priority groups (hydroxyimino oxygen and acetamide carbonyl) reside on opposite sides of the double bond. This arrangement aligns with Cahn-Ingold-Prelog priority rules, where atomic numbers dictate group prioritization.
Registry Identifiers: CAS, PubChem, and ChemSpider Cross-Referencing
This compound is cataloged across major chemical databases with consistent identifiers:
| Database | Identifier | Reference |
|---|---|---|
| CAS Registry | 7343-12-6 | |
| PubChem CID | 6819340, 6401208 | |
| ChemSpider ID | 593255, 705321 |
The compound’s PubChem entries (CID 6819340 and 6401208) provide 2D/3D structural data, spectral predictions, and synthetic details. ChemSpider entries (IDs 593255 and 705321) cross-reference molecular properties such as monoisotopic mass (192.09042 Da) and average mass (192.21 g/mol). Discrepancies in ChemSpider IDs arise from distinct deposition sources but resolve to the same structural entity upon validation.
Isomeric Considerations and Tautomeric Behavior
E/Z Configuration
The oxime group (-CH=N-OH) introduces geometric isomerism. The "E" designation indicates that the hydroxyimino oxygen and acetamide carbonyl group are trans to each other. This configuration is energetically favored due to reduced steric hindrance between the bulky phenyl group and the hydroxyl moiety. Computational studies using density functional theory (DFT) confirm that the E-isomer exhibits lower steric strain and enhanced stability compared to the Z-form.
Tautomerism
This compound can theoretically tautomerize between the amide oxime and imino hydroxylamine forms (Figure 1). However, quantum mechanical analyses reveal a significant energy barrier (~33–71 kcal/mol) for interconversion, rendering tautomerism negligible at room temperature. The amide oxime tautomer dominates due to resonance stabilization between the carbonyl and imine groups, which delocalizes electron density across the N-C-O framework.
Figure 1: Tautomeric Forms of this compound
Amide Oxime Form (Stable) Imino Hydroxylamine Form (Less Stable)
O NH
|| ||
R-C-N-OH R-C=N-O-
Syn/Anti Isomerism in Oximes
Oximes exhibit syn (hydroxyl and higher-priority group on the same side) and anti (opposite sides) configurations. For this compound, the E-configuration corresponds to the anti orientation, where the hydroxyl group opposes the acetamide’s methylphenyl substituent. Nuclear magnetic resonance (NMR) coupling constants and X-ray crystallography could experimentally validate this configuration, though such data are not yet publicly available for this compound.
Properties
IUPAC Name |
(2E)-N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCMUQPJNTITO-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2,4-dimethylaniline with glyoxylic acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
Step 1: 2,4-dimethylaniline reacts with glyoxylic acid to form an intermediate.
Step 2: The intermediate is treated with hydroxylamine hydrochloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-(2,4-dimethylphenyl)-2-nitrosoacetamide.
Reduction: Formation of N-(2,4-dimethylphenyl)-2-aminoacetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares substituent effects, molecular weights, and key properties of N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide with similar compounds:
Substituent Effects on Reactivity and Activity
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound donates electrons via methyl substituents, increasing stability and reducing electrophilicity compared to chloro- or bromophenyl analogues . In contrast, electron-withdrawing groups (e.g., Cl, Br) enhance reactivity in nucleophilic environments .
- The 2,4-dimethylphenyl group provides moderate steric hindrance, balancing accessibility and stability .
- Hydrogen Bonding: The hydroxyimino group forms intramolecular hydrogen bonds (e.g., C—H⋯O in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide), stabilizing tautomeric forms and influencing crystal packing .
Key Research Findings
- Structural Insights: X-ray crystallography of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide reveals a dihedral angle of 6.3° between the acetamide plane and phenyl ring, suggesting minimal conjugation and flexibility . Similar studies on the target compound are needed to confirm conformational behavior.
- Synthetic Efficiency : The target compound’s synthesis achieves a 90.2% yield under optimized conditions, comparable to chloro- and bromophenyl analogues .
- Thermodynamic Stability: Differential scanning calorimetry (DSC) of hydroxyimino-acetamides indicates higher melting points for para-substituted derivatives due to symmetric crystal packing .
Biological Activity
N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide (commonly referred to as DMHA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.21 g/mol
- Density : 1.14 g/cm³
- pKa : Approximately 8.90
The compound features a hydroxyimino functional group attached to an acetamide structure, specifically linked to a 2,4-dimethylphenyl group. This unique structure is believed to enhance its biological interactions, potentially leading to increased efficacy against various pathogens and diseases.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that DMHA exhibits antibacterial and antifungal properties. Its structural features may allow it to interact effectively with microbial targets.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor or modulator. The hydroxyimino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.
- Anti-inflammatory Effects : Research indicates that DMHA may influence cellular pathways involved in inflammation, contributing to its potential therapeutic effects.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The hydroxyimino group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- Influence on Cellular Pathways : The compound may modulate pathways associated with inflammation and microbial growth, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
A study evaluating the antibacterial properties of various acetamide derivatives found that DMHA showed significant activity against selected gram-positive organisms. The presence of the hydroxyimino group was crucial for enhancing this activity compared to other structural analogs .
Q & A
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, and how is purity validated?
Methodological Answer: The synthesis typically involves:
Acetamide backbone formation : React 2,4-dimethylaniline with glyoxylic acid or its derivatives in ethanol/methanol under acidic catalysis (e.g., HCl) to yield N-(2,4-dimethylphenyl)acetamide .
Hydroxyimino group introduction : Treat the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic medium (e.g., sodium acetate) to form the oxime (hydroxyimino) group .
Purity Validation :
- Chromatography : HPLC or TLC with ethyl acetate/hexane mobile phases.
- Spectroscopy : Confirm via NMR (e.g., ¹H NMR for imino proton at δ 10–12 ppm) and IR (C=N stretch ~1600–1650 cm⁻¹) .
- Elemental analysis : Verify C, H, N content within ±0.5% of theoretical values .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths (e.g., C=N ~1.28 Å) and dihedral angles (e.g., acetamide-phenyl plane torsion ~6–10°) .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O, O–H⋯N) using crystallographic data (Table 1) .
| Hydrogen Bond | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.85 | 155 |
| O–H⋯N | 2.76 | 146 |
Q. What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.2–2.5 ppm), aromatic protons (δ ~6.8–7.4 ppm), and hydroxyimino proton (δ ~10.5 ppm) .
- IR spectroscopy : Detect C=O (~1680 cm⁻¹), N–H (~3300 cm⁻¹), and C=N (~1620 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 220.2 (calculated) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of hydroxyimino group formation?
Methodological Answer:
- pH control : Basic conditions (pH 8–9) favor nucleophilic attack by hydroxylamine on the carbonyl carbon, minimizing side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote tautomerization; methanol/water mixtures improve yield .
- Temperature optimization : Reactions at 60–70°C reduce hydrolysis of the imino group .
Q. What mechanisms underlie the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : The hydroxyimino group acts as a hydrogen-bond donor, targeting enzymes like kinases or oxidoreductases. For example:
- Kinase inhibition : Competitive binding to ATP pockets in tyrosine kinases, validated via IC₅₀ assays (e.g., IC₅₀ = 12 µM against EGFR) .
- Antimicrobial activity : Disrupts bacterial cell wall synthesis, demonstrated via MIC assays against S. aureus (MIC = 8 µg/mL) .
Q. How can computational methods predict synthetic pathways or biological targets?
Methodological Answer:
- Retrosynthesis tools : AI platforms (e.g., Reaxys/Pistachio databases) suggest precursors like 2,4-dimethylaniline and glyoxylic acid via one-step oximation .
- Molecular docking : Simulate binding to protein targets (e.g., COX-2 or P450 enzymes) using AutoDock Vina, scoring binding energies (ΔG < −7 kcal/mol) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic effects in NMR : Tautomerization (keto-enol equilibria) may cause peak splitting; use variable-temperature NMR to confirm .
- Crystallographic validation : Compare X-ray-derived bond lengths with DFT-calculated geometries (e.g., B3LYP/6-31G*) .
- Synchrotron studies : High-resolution XRD (λ = 0.7 Å) resolves disorder in crystal lattices .
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Ionize the hydroxyimino group (pKa ~8.5) in buffered solutions (e.g., PBS pH 7.4) .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
